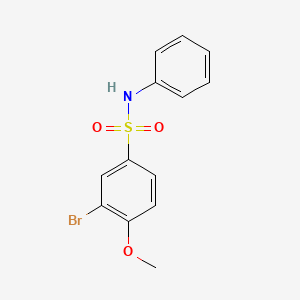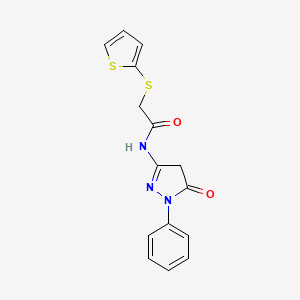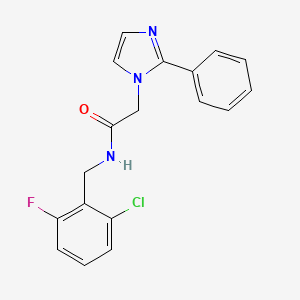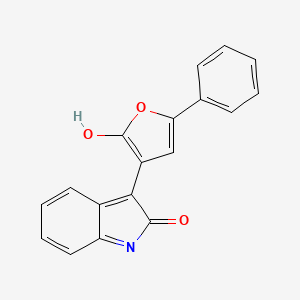![molecular formula C10H21NO3S B5682416 (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol](/img/structure/B5682416.png)
(3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol, also known as TMEP, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. TMEP is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of synaptic transmission and plasticity in the central nervous system (CNS).
Mécanisme D'action
MGluR5 is a G protein-coupled receptor that is widely expressed in the CNS, particularly in regions involved in learning, memory, and emotional processing. Activation of mGluR5 by glutamate leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC)-inositol triphosphate (IP3) pathway, the protein kinase C (PKC) pathway, and the extracellular signal-regulated kinase (ERK) pathway. Positive allosteric modulators like (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol bind to a site on the receptor that is distinct from the glutamate-binding site and enhance the receptor's response to glutamate. This results in the amplification of the downstream signaling pathways and the enhancement of synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to increase the amplitude and duration of mGluR5-mediated Ca2+ signaling in cultured neurons, indicating its potentiation of the receptor's function. This compound has also been demonstrated to enhance long-term potentiation (LTP), a cellular mechanism of synaptic plasticity that is believed to underlie learning and memory. In addition, this compound has been reported to increase the expression of brain-derived neurotrophic factor (BDNF), a neurotrophin that promotes neuronal survival, differentiation, and plasticity. These biochemical and physiological effects of this compound suggest its potential therapeutic value in various CNS disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol is its high potency and selectivity for mGluR5, which allows for precise modulation of the receptor's function without affecting other glutamate receptors. Another advantage is its well-established synthesis method, which enables large-scale production of the compound for preclinical and clinical studies. However, one limitation of this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Another limitation is its potential off-target effects on other proteins or pathways, which may complicate the interpretation of the results.
Orientations Futures
For the research on (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol include the investigation of its efficacy and safety in clinical trials for various CNS disorders, the optimization of its pharmacokinetic properties, and the identification of its molecular targets and downstream signaling pathways. Moreover, the development of novel mGluR5 modulators based on the structure of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic profiles. Finally, the elucidation of the role of mGluR5 in the pathophysiology of CNS disorders and the identification of patient subgroups who may benefit from mGluR5-targeted therapies will be critical for the translation of this compound and related compounds into clinical practice.
Méthodes De Synthèse
The synthesis of (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol involves several steps, including the protection of the pyrrolidine nitrogen, the alkylation of the protected pyrrolidine with 2-(methylsulfonyl)ethyl bromide, and the deprotection of the pyrrolidine nitrogen. The final product is obtained by recrystallization from an appropriate solvent. The yield of this compound is typically around 60-70%, and the purity can be further improved by column chromatography.
Applications De Recherche Scientifique
(3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol has been extensively studied in preclinical models of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and neurodegenerative diseases. The positive modulation of mGluR5 by this compound has been shown to enhance synaptic plasticity, improve cognitive function, and reduce behavioral abnormalities in animal models of these disorders. Furthermore, this compound has been demonstrated to have neuroprotective effects against excitotoxicity, oxidative stress, and inflammation, which are common pathological mechanisms underlying these disorders.
Propriétés
IUPAC Name |
(3R)-3,4,4-trimethyl-1-(2-methylsulfonylethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S/c1-9(2)7-11(8-10(9,3)12)5-6-15(4,13)14/h12H,5-8H2,1-4H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADWWUDPEZZYNB-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)CCS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(CC1(C)C)CCS(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylic acid](/img/structure/B5682336.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5682338.png)
![methyl 1-(cyclopropylmethyl)-3-[2-(1,4-diazepan-1-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate hydrochloride](/img/structure/B5682343.png)

![7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5682358.png)


![3-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-N-cyclohexyl-N-methylpyridin-2-amine](/img/structure/B5682380.png)
![1-methyl-4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)piperazine](/img/structure/B5682386.png)

![2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5682431.png)



